2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole is a chemical compound characterized by its bromophenyl group and trichloromethyl moiety attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the reaction of 3-bromophenylhydrazine with trichloroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
Chemistry: In chemistry, 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: In the chemical industry, it is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the trichloromethyl group can participate in electrophilic reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole
2-(3-Bromophenyl)-5-(dichloromethyl)-1,3,4-oxadiazole
2-(3-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Uniqueness: 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole stands out due to its specific arrangement of bromine and chlorine atoms, which can influence its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(3-bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-6-3-1-2-5(4-6)7-14-15-8(16-7)9(11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCDMVZZAMQXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653386 | |
Record name | 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-87-2 | |
Record name | 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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